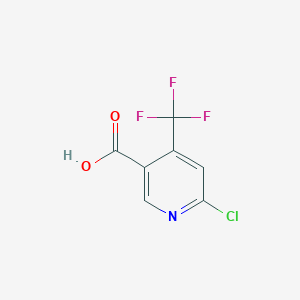

6-Chloro-4-(trifluoromethyl)nicotinic acid

Overview

Description

6-Chloro-4-(trifluoromethyl)nicotinic acid is a synthetic compound belonging to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 4th position on the nicotinic acid ring. This compound has a molecular formula of C7H3ClF3NO2 and a molecular weight of 225.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid typically involves the chlorination of 4-(trifluoromethyl)nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-(trifluoromethyl)nicotinic acid is treated with thionyl chloride to introduce the chlorine atom at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinic acid derivatives.

Reduction Reactions: Major products include 6-Chloro-4-(trifluoromethyl)nicotinyl alcohol.

Oxidation Reactions: Products include oxidized derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-Chloro-4-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of more complex chemical entities. Its trifluoromethyl group enhances lipophilicity, making it an excellent candidate for developing pharmaceuticals with improved membrane permeability and bioavailability.

Synthetic Routes

The synthesis typically involves chlorination of 4-(trifluoromethyl)nicotinic acid using thionyl chloride (SOCl2), which introduces a chlorine atom at the 6th position. This reaction is conducted under reflux conditions to ensure complete conversion .

Biological Research

Potential Therapeutic Properties

Research has indicated that this compound exhibits various biological activities, including interactions with specific biomolecules. Its mechanism of action may involve modulation of biochemical pathways due to the presence of the trifluoromethyl and carboxylic acid groups, which enhance its reactivity and binding affinity .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of nicotinic acid derivatives found that compounds with fluorinated groups, such as this compound, exhibited enhanced activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Pharmaceutical Development

Drug Synthesis Precursor

The compound is being explored as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. The chlorine and trifluoromethyl groups contribute to its pharmacological profile, making it a candidate for drug development .

Example: Nicotinic Receptor Modulators

Research into nicotinic acetylcholine receptors has highlighted the potential of fluorinated nicotinic acids in developing modulators that could treat conditions such as Alzheimer's disease and schizophrenia. The structural modifications provided by this compound enhance receptor selectivity and efficacy .

Industrial Applications

Agrochemicals Production

The compound is utilized in synthesizing agrochemicals, where its properties can be harnessed to develop herbicides and pesticides with improved efficacy and lower environmental impact. The incorporation of fluorine atoms often leads to increased stability and potency of these compounds .

Data Table: Applications Summary

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Synthesis of pharmaceuticals |

| Biological Research | Investigated for therapeutic properties | Antimicrobial activity studies |

| Pharmaceutical Development | Precursor for drugs targeting neurological disorders | Nicotinic receptor modulators |

| Industrial Applications | Used in agrochemical production | Development of herbicides and pesticides |

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and carboxylic acid group contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-4-(trifluoromethyl)nicotinic acid

- 5-Chloro-6-(4-fluoro-2-methoxyphenoxy)nicotinic acid

- 6-[4-(Aminocarbonyl)phenoxy]nicotinic acid

- 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Uniqueness

6-Chloro-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the nicotinic acid ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

6-Chloro-4-(trifluoromethyl)nicotinic acid (CTNA) is a derivative of nicotinic acid characterized by the presence of a chlorine atom and a trifluoromethyl group. These modifications enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of CTNA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Physical State : White to light yellow solid

- Melting Point : 113°C to 120°C

The trifluoromethyl group increases lipophilicity, facilitating cellular membrane penetration, while the chlorine atom and carboxylic acid group enhance reactivity and binding affinity to biological targets .

CTNA's biological activity is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : CTNA has been shown to inhibit enzymes involved in cellular metabolism and signaling pathways. The unique functional groups influence its inhibitory properties, making it a candidate for studies on specific enzymes .

- Nicotinic Acetylcholine Receptors (nAChRs) : CTNA may act as a ligand for nAChRs, modulating neurotransmission and influencing physiological processes. This interaction can lead to alterations in neurotransmitter systems, which is crucial for developing potential therapeutic agents targeting neurological disorders .

Biological Activity Studies

Recent studies have focused on the biological activities of CTNA and its derivatives, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

CTNA has shown promising results in inhibiting cancer cell growth. A study reported significant cytotoxic effects against various human cancer cell lines through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is vital for tumor angiogenesis.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| CTNA | HCT-15 | 0.068 | VEGFR-2 inhibition |

| CTNA | PC-3 | Not specified | Cytotoxicity |

This data suggests that CTNA could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

CTNA's derivatives have been studied for their antimicrobial properties. Research indicates that similar nicotinic acid derivatives exhibit activity against various microorganisms, including bacteria and fungi. The presence of halogen substitutions enhances their efficacy against resistant strains .

Case Studies

- Study on Antitumor Activity : A study evaluated CTNA's effects on human cancer cell lines, revealing its potential to induce apoptosis through specific signaling pathways related to VEGFR-2 inhibition.

- Antimicrobial Efficacy : Research demonstrated that CTNA derivatives effectively inhibited bacterial growth in vitro, suggesting their potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of precursor nicotinic acid derivatives. A validated method includes reacting 4-(trifluoromethyl)nicotinic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) under anhydrous conditions . Key parameters include:

- Temperature : 60–80°C to avoid decomposition.

- Solvent : Dichloromethane or toluene for better solubility.

- Reaction Time : 6–12 hours for complete conversion.

A comparative study of chlorination agents (e.g., Cl₂ gas vs. SOCl₂) should use statistical design of experiments (DoE) to optimize yield and purity .

| Chlorination Agent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | Toluene | DMF | 85 | 98 |

| Cl₂ gas | CH₂Cl₂ | None | 72 | 95 |

Q. How can spectroscopic techniques be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons appear as distinct singlets due to electron-withdrawing substituents. The trifluoromethyl group (CF₃) shows a quartet in ¹³C NMR (~120–125 ppm, J = 32 Hz). Chlorine substitution is confirmed by absence of a proton signal at the 6-position .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).

- Mass Spectrometry : Molecular ion peak at m/z 225.55 (M⁺) with fragments at m/z 180 (loss of COOH) and 127 (CF₃-pyridine) .

Q. What are common derivatization reactions for this compound, and how are they optimized for biological studies?

- Methodological Answer :

- Amide Formation : React with amines (e.g., benzylamine) using coupling agents like HATU in DMF. Monitor by TLC (Rf shift from 0.5 to 0.8 in ethyl acetate/hexane).

- Esterification : Use methanol/H₂SO₄ under reflux (70°C, 4 hours) to yield methyl esters for improved lipophilicity .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to reagent) and solvent polarity to minimize byproducts.

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enantiomeric impurities. Steps:

Reproducibility Check : Validate assays using standardized protocols (e.g., fixed pH 7.4, 37°C).

Chiral HPLC : Confirm enantiopurity (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).

Dose-Response Curves : Compare IC₅₀ values across multiple studies; outliers may indicate unaccounted variables (e.g., solvent DMSO concentration) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (C-2 and C-6 positions are reactive due to Cl and CF₃ groups).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on transition states.

- Software Tools : Gaussian 16 for DFT, GROMACS for MD. Results correlate with experimental kinetic data (k = 0.15 min⁻¹ for amine substitution in DMSO) .

Q. How can data from conflicting studies on the compound’s solubility and stability be harmonized?

- Methodological Answer :

- Meta-Analysis : Aggregate solubility data (e.g., in water, DMSO) using the Abraham solvation equation to account for solvent polarity.

- Accelerated Stability Studies : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., decarboxylated derivatives) indicate pH-dependent instability .

| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| Water | 0.8 | 7 days |

| DMSO | 50 | >30 days |

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUOEXUXOKCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382624 | |

| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-77-2 | |

| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.